Sudan Orange G
Overview
Description
Sudan Orange G, also known as 2,4-Dihydroxyazobenzene or SOG, is a synthetic azo dye . It is used for staining triglycerides in animal tissues and is part of the group of lipid-soluble solvent dyes often called lysochromes . It has been used to study its enzymatic biotransformation and is used as a standard in Liquid chromatography–mass spectrometry .
Synthesis Analysis
The synthesis of Sudan Orange G involves the use of strong sulfuric acid which turns to red light brown, and upon dilution, it turns into a dark orange precipitation . In a 2% sodium hydroxide solution (upon heating), it forms an orange-brown solution . It has been studied for its enzymatic biotransformation .
Molecular Structure Analysis
Sudan Orange G has a molecular weight of 214.22 and its linear formula is C6H5N=NC6H3-1,3-(OH)2 . The molecule contains a total of 27 bonds, including 17 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 hydrazone, and 1 hydroxyl group .
Chemical Reactions Analysis
Sudan Orange G is soluble in ethanol and aether (yellow), slightly soluble in water, but soluble in vegetable oil . In strong sulfuric acid, it turns to red light brown, and upon dilution, it turns into a dark orange precipitation . In a 2% sodium hydroxide solution (upon heating), it forms an orange-brown solution .
Physical And Chemical Properties Analysis
Sudan Orange G appears as a bright orange or yellow-orange powder . It has a melting point of 143-146°C, a boiling point of 354.35°C, and a density of 1.2042 . It is slightly soluble in water (0.2g/L at 20 ºC), but soluble in vegetable oil .
Scientific Research Applications
1. Molecularly Imprinted Solid Phase Extraction
A study by Puoci et al. (2005) in "Food Chemistry" described the synthesis of Molecularly Imprinted Polymers (MIPs) for Solid Phase Extraction (MISPE) using Sudan I as a template. This method concentrates Sudan I for detectability by HPLC and shows significant differences in absorbing Sudan I from food matrices compared to Non-Imprinted Polymers (NIPs) (Puoci et al., 2005).
2. Supramolecular Solvent-Based Microextraction
Soylak et al. (2020) developed a novel method for supramolecular liquid phase microextraction of Sudan Orange G. This method, detailed in the "International Journal of Environmental Analytical Chemistry," allows the extraction of Sudan Orange G to a supramolecular solvent phase for UV-Vis spectrophotometric determination (Soylak, Celik, & Uzcan, 2020).
3. Membrane Filtration for Spectrophotometric Determination
Alothman et al. (2012) in "Food and Chemical Toxicology" presented a membrane filtration method for separating and enriching Sudan Orange G. This approach involves the adsorption of Sudan Orange G on a cellulose acetate filter and determination by UV-visible spectrophotometry (Alothman et al., 2012).
4. Enzymatic Biotransformation with Bacterial CotA-laccase
Pereira et al. (2009) in "Journal of Biotechnology" showed that the bacterial CotA-laccase from Bacillus subtilis can decolourise Sudan Orange G. This enzymatic biotransformation reduces the toxicity of Sudan Orange G, suggesting potential applications in bioremediation (Pereira et al., 2009).
5. Aerobic Biodegradation in Wastewater
Research by Sheng et al. (2017) in the "International Journal of Environmental Research and Public Health" investigated the biodegradation of Sudan I and Acid Orange 7, demonstrating different removal processes for these dyes in wastewater. This study provides insights into using biosorption or biodegradation for treating azo dyes in wastewater (Sheng et al., 2017).
Mechanism of Action
While the precise molecular mode of action of Sudan Orange G is unknown, it is suggested that DNA repair and replication processes would be significantly impacted due to the formation of DNA adducts . It can also be used as an electrophoretic color marker to monitor the process of agarose gel electrophoresis .
Safety and Hazards
properties
IUPAC Name |
4-phenyldiazenylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-10-6-7-11(12(16)8-10)14-13-9-4-2-1-3-5-9/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTKLSBRRJFNHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062146 | |
Record name | C.I. Solvent Orange 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2051-85-6 | |
Record name | 2,4-Dihydroxyazobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CI 11920 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sudan Orange G | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzenediol, 4-(2-phenyldiazenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Solvent Orange 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(phenylazo)resorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLVENT ORANGE 1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR7B69ZW9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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